N-(3-benzyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-4,7-dimethylquinazolin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4,7-dimethylquinazolin-2-amine is a complex organic compound that belongs to the class of quinazoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4,7-dimethylquinazolin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized by the cyclization of appropriate precursors under acidic or basic conditions.
Quinazoline Derivative Formation: The quinazoline moiety is synthesized separately and then coupled with the triazine derivative through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4,7-dimethylquinazolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced triazine derivatives.
Substitution: Introduction of various functional groups such as alkyl, aryl, or halogen groups.
Scientific Research Applications
N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4,7-dimethylquinazolin-2-amine has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Investigated for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4,7-dimethylquinazolin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4-chlorobenzenesulfonamide
- 1-(3-{[(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)thio]methyl}-4-methoxyphenyl)ethan-1-one hydrochloride
Uniqueness
N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4,7-dimethylquinazolin-2-amine is unique due to its specific combination of the triazine and quinazoline moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H22N6 |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-(3-benzyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-4,7-dimethylquinazolin-2-amine |
InChI |
InChI=1S/C20H22N6/c1-14-8-9-17-15(2)23-20(24-18(17)10-14)25-19-21-12-26(13-22-19)11-16-6-4-3-5-7-16/h3-10H,11-13H2,1-2H3,(H2,21,22,23,24,25) |
InChI Key |
QRYRNXKRJZALDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=NC(=C2C=C1)C)NC3=NCN(CN3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.